Cas no 25762-84-9 (Phenol, 2-(1,1-dimethylethyl)-4-ethoxy-)

Phenol, 2-(1,1-dimethylethyl)-4-ethoxy- structure
25762-84-9 structure
Product Name:Phenol, 2-(1,1-dimethylethyl)-4-ethoxy-
CAS No:25762-84-9
MF:C12H18O2
MW:194.270123958588
CID:238427
PubChem ID:12423648
Update Time:2025-04-19

Phenol, 2-(1,1-dimethylethyl)-4-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(1,1-dimethylethyl)-4-ethoxy-
    • 2-tert-butyl-4-ethoxyphenol
    • 2-t-butyl-4-ethoxy-phenol
    • OMPBXAWNLAWVJJ-UHFFFAOYSA-N
    • SCHEMBL5083160
    • 4-ethoxy-2-tert-butylphenol
    • DTXSID70497584
    • 25762-84-9
    • Inchi: 1S/C12H18O2/c1-5-14-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3
    • InChI Key: OMPBXAWNLAWVJJ-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=C(C(=C1)C(C)(C)C)O

Computed Properties

  • Exact Mass: 194.13074
  • Monoisotopic Mass: 194.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46
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